molecular formula C16H17NO2 B15092895 Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate

Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B15092895
M. Wt: 255.31 g/mol
InChI Key: QVYCRXOIKCZRKB-UHFFFAOYSA-N
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Description

Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes an ethyl ester group, an aminomethyl group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1,1’-biphenyl, which undergoes a Suzuki coupling reaction with ethyl 4-boronobenzoate to form the biphenyl ester. The resulting compound is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the biphenyl core provides structural stability and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-ethylbiphenyl: Similar structure but lacks the ester group.

    4-Aminocoumarin derivatives: Different core structure but similar functional groups.

    Ethyl 4-aminobenzoate: Similar ester and amino groups but different core structure.

Uniqueness

Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of an aminomethyl group, an ethyl ester group, and a biphenyl core

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 4-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2,11,17H2,1H3

InChI Key

QVYCRXOIKCZRKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

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